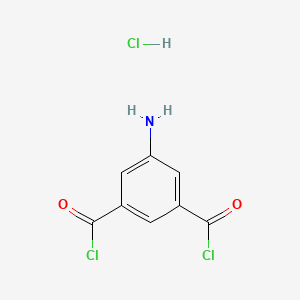

5-Aminoisophthaloyl Chloride Hydrogen Chloride

Cat. No. B8488022

M. Wt: 254.5 g/mol

InChI Key: UXGQRKOSDGKFNJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05264543

Procedure details

To a 500 ml resin kettle with a stainless egg beater type stirrer fitted with a nitrogen inlet and CaSO4 tube outlet was added 200 ml of NMP and 15.6 g of CaCl2. It was warmed with until all of the salt dissolved. The resin kettle was immersed in an ice bath, and was stirred for 30 min in the ice bath to ensure low temperature. To this was added 6.76 g of 5-aminoisophthaloyl chloride and then the ice bath was removed, and stirring was continued for 2 hrs. The solution was poured into water in a blender, and a white opaque precipitate was formed. The precipitate was collected by filtration after the solution was centrifuged at 13,000 rpm for 4 hours. After air drying 6.0 g of the product was obtained. NMR and TGA analysis indicated that NMP was still present. 1H NMR (d-DMF): 8.0,8.5, 8.55, 8.65, 8.95, 11.1. 13C NMR (d-DMF): 122.8, 123.8, 124.3, 124.6, 125.0, 125.6, 125.7, 126.2, 132.8, 136.5, 136.7, 140.9, 166.2, 167.5. GPC molecular weight in DMAc/LiBr/H3PO4 /THF: Mn=46,000, PD=2.53 (against polystyrene standard).

[Compound]

Name

resin

Quantity

500 mL

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

5-aminoisophthaloyl chloride

Quantity

6.76 g

Type

reactant

Reaction Step Four

[Compound]

Name

polystyrene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

DMAc LiBr H3PO4 THF

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

CN1C(=O)CCC1.[Cl-].[Cl-].[Ca+2].[NH2:11][C:12]1[CH:13]=[C:14]([C:21]([Cl:23])=[O:22])[CH:15]=[C:16]([CH:20]=1)[C:17]([Cl:19])=[O:18]>CC(N(C)C)=O.[Li+].[Br-].OP(O)(O)=O.C1COCC1>[ClH:19].[NH2:11][C:12]1[CH:20]=[C:16]([C:17]([Cl:19])=[O:18])[CH:15]=[C:14]([CH:13]=1)[C:21]([Cl:23])=[O:22] |f:1.2.3,5.6.7.8.9,10.11|

|

Inputs

Step One

[Compound]

|

Name

|

resin

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

5-aminoisophthaloyl chloride

|

|

Quantity

|

6.76 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCCC1=O

|

Step Six

[Compound]

|

Name

|

polystyrene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

DMAc LiBr H3PO4 THF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C.[Li+].[Br-].OP(=O)(O)O.C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was warmed with until all of the salt

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resin kettle was immersed in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was poured into water in a blender

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white opaque precipitate was formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by filtration after the solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was centrifuged at 13,000 rpm for 4 hours

|

|

Duration

|

4 h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After air drying 6.0 g of the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |